molecular formula C19H14ClN3O2 B246290 N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide

Número de catálogo B246290
Peso molecular: 351.8 g/mol
Clave InChI: VIWKMIGVAXXLDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of certain cancers.

Mecanismo De Acción

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide selectively inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B cells, which are the cells that give rise to certain types of cancer. By inhibiting BTK, N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide blocks the downstream signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer therapies. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has several advantages as a tool for cancer research. It is a selective inhibitor of BTK, which allows for the specific targeting of cancer cells that rely on BTK signaling. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also been shown to have potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, there are also limitations to the use of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. Additionally, the efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide may be influenced by factors such as tumor heterogeneity and drug resistance.

Direcciones Futuras

There are several potential future directions for research on N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide. One area of focus is the development of combination therapies that incorporate N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide with other cancer therapies, such as chemotherapy and immunotherapy. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide treatment. Additionally, further research is needed to understand the mechanisms of drug resistance to N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide, and to develop strategies to overcome this resistance. Finally, the safety and efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in clinical trials will need to be further evaluated in order to determine its potential as a cancer therapy.

Métodos De Síntesis

The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide involves several steps, including the preparation of the starting materials, the coupling of the two aromatic rings, and the introduction of the nicotinamide moiety. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide was first reported by researchers at Takeda Pharmaceutical Company Limited in 2015. The process involves the use of various reagents and solvents, including N,N-dimethylformamide (DMF), triethylamine (TEA), and diisopropylethylamine (DIPEA).

Aplicaciones Científicas De Investigación

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also demonstrated synergy with other cancer therapies, such as chemotherapy and immunotherapy. Clinical trials are currently ongoing to evaluate the safety and efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in patients with various types of cancer.

Propiedades

Fórmula molecular

C19H14ClN3O2

Peso molecular

351.8 g/mol

Nombre IUPAC

N-[3-[(2-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H14ClN3O2/c20-17-9-2-1-8-16(17)19(25)23-15-7-3-6-14(11-15)22-18(24)13-5-4-10-21-12-13/h1-12H,(H,22,24)(H,23,25)

Clave InChI

VIWKMIGVAXXLDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3)Cl

SMILES canónico

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.